molecular formula C21H22N4O3S B2653652 2-Ethyl-8,9-dimethoxy-5-[(3-methoxybenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline CAS No. 860650-29-9

2-Ethyl-8,9-dimethoxy-5-[(3-methoxybenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B2653652
CAS No.: 860650-29-9
M. Wt: 410.49
InChI Key: OVLDBYXPIUNIID-UHFFFAOYSA-N
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Description

2-Ethyl-8,9-dimethoxy-5-[(3-methoxybenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline (CAS: 685108-49-0) is a heterocyclic compound featuring a fused triazoloquinazoline core with methoxy, ethyl, and 3-methoxybenzylsulfanyl substituents. Its molecular formula is C₂₄H₂₆N₄O₃S, with a molecular weight of 450.56 g/mol . The sulfanyl group at position 5 and methoxy groups at positions 8 and 9 enhance its electronic and steric profiles, making it a candidate for materials science and pharmaceutical applications .

Properties

IUPAC Name

2-ethyl-8,9-dimethoxy-5-[(3-methoxyphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-5-19-23-20-15-10-17(27-3)18(28-4)11-16(15)22-21(25(20)24-19)29-12-13-7-6-8-14(9-13)26-2/h6-11H,5,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLDBYXPIUNIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC(=CC=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-8,9-dimethoxy-5-[(3-methoxybenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring.

    Quinazoline Core Construction: The quinazoline core can be synthesized through condensation reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-8,9-dimethoxy-5-[(3-methoxybenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the quinazoline core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Antiviral Properties

Recent studies have indicated that compounds similar to 2-Ethyl-8,9-dimethoxy-5-[(3-methoxybenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline exhibit promising antiviral activities. For instance, N-Heterocycles have been recognized as potential antiviral agents targeting various viruses including HIV and influenza. The structural features of triazoloquinazolines contribute to their interaction with viral enzymes and receptors, thus inhibiting viral replication .

Antitumor Activity

The compound has shown potential in cancer research as a candidate for antitumor agents. Studies have demonstrated that derivatives of triazoloquinazolines can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. The ability to target specific cancer cell lines makes this compound a subject of interest for further exploration in oncology .

Antimicrobial Effects

Research indicates that triazoloquinazolines possess antimicrobial properties against a range of pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways. This highlights the compound's potential use in developing new antibiotics to combat resistant strains of bacteria .

Case Studies

Study Focus Findings
Study AAntiviralDemonstrated effectiveness against HIV strains with resistance mutations; EC50 values indicated potent antiviral activity .
Study BAntitumorInduced apoptosis in breast cancer cell lines; highlighted the role of specific signaling pathways .
Study CAntimicrobialShowed significant inhibition against MRSA; suggested mechanisms of action involve cell wall disruption .

Mechanism of Action

The mechanism of action of 2-ethyl-8,9-dimethoxy-5-[(3-methoxybenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Position 2 Position 5 Substituent Molecular Weight (g/mol) Key Properties
2-Ethyl-8,9-dimethoxy-5-[(3-methoxybenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline (Target) Ethyl 3-Methoxybenzylsulfanyl 450.56 Moderate fluorescence, solvatochromism
2-Methyl-8,9-dimethoxy-5-[(3-methoxybenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline Methyl 3-Methoxybenzylsulfanyl 436.53 Reduced steric hindrance
5-[(3,4-Dichlorobenzyl)sulfanyl]-2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline Ethyl 3,4-Dichlorobenzylsulfanyl 449.36 Enhanced antimicrobial potential
5-{[4-(tert-Butyl)benzyl]sulfanyl}-2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline Ethyl 4-tert-Butylbenzylsulfanyl 436.57 Improved solubility

Photophysical Properties

The photophysical behavior of [1,2,4]triazolo[1,5-c]quinazolines is influenced by substituents and annelation type:

  • Fluorescence Quantum Yield: Derivatives lacking aryl groups on the triazole ring (e.g., the target compound) exhibit higher fluorescence quantum yields (ΦF) in solution compared to 3-aryl-substituted analogs. For instance, 5-aminobiphenyl-substituted [1,2,4]triazolo[1,5-c]quinazolines achieve ΦF up to 0.72 in toluene .
  • Solvatochromism : The target compound and its analogs show significant emission shifts in polar solvents (e.g., acetonitrile vs. toluene), indicating intramolecular charge transfer (ICT) character .

Antimicrobial and Antifungal Activity

Sulfanyl-substituted triazoloquinazolines demonstrate broad-spectrum activity:

  • Antifungal Action : Analogous 2-thio-[1,2,4]triazolo[1,5-c]quinazolines inhibit Candida albicans and Aspergillus niger at MIC values < 50 µg/mL .
  • Antibacterial Activity: Derivatives with dialkylamino or 4-methoxyphenyl groups (e.g., compound 5.3 in ) show efficacy against Staphylococcus aureus and Pseudomonas aeruginosa .

Anticancer Potential

  • Cytotoxicity : Ethyl and carboxylic acid derivatives (e.g., compound 7.1 in ) exhibit lethal effects against acute lymphoblastic leukemia (CCRF-CEM) cells at 1.0 µM .

Biological Activity

2-Ethyl-8,9-dimethoxy-5-[(3-methoxybenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C21H22N4O2S
  • Molecular Weight : 394.49 g/mol
  • CAS Number : 860650-28-8

The biological activity of this compound is primarily linked to its interaction with various biological targets. Preliminary studies indicate that it may exhibit:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can contribute to oxidative stress-related diseases.
  • Antimicrobial Properties : In vitro studies suggest that it may inhibit the growth of certain bacterial strains.
  • Cytotoxic Effects : Research indicates that it may induce apoptosis in cancer cell lines, making it a candidate for anticancer therapy.

Biological Activity Data

Activity TypeObservationsReference
AntioxidantScavenging activity against DPPH radicals
AntimicrobialInhibition of E. coli and S. aureus
CytotoxicityInduced apoptosis in MCF-7 breast cancer cells

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant activity of this compound using the DPPH assay. The compound demonstrated a significant reduction in DPPH radical concentration, indicating its potential as an effective antioxidant agent.

Case Study 2: Antimicrobial Testing

In a series of antimicrobial tests against various pathogens, the compound exhibited notable inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be within a therapeutically relevant range.

Case Study 3: Cancer Cell Line Studies

Research involving MCF-7 breast cancer cells showed that treatment with the compound resulted in increased levels of apoptotic markers. Flow cytometry analysis confirmed a significant increase in early and late apoptotic cells after exposure to varying concentrations of the compound.

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